1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
Description
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative featuring a 4-fluorobenzyl group and a substituted pyrrolidone moiety. The compound’s structure combines a urea linker (–NH–CO–NH–) with aromatic and heterocyclic components, which are common in pharmaceuticals and agrochemicals for modulating bioavailability and target binding.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYQXJBOHFMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea typically involves the following steps:
Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorophenylmethyl intermediate.
Coupling with pyrrolidinone: The intermediate is then coupled with 1-methyl-5-oxopyrrolidin-3-ylamine under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The fluorinated phenyl group and the pyrrolidinone moiety contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its urea linker and fluorinated aromatic system. Below is a comparative analysis with analogous compounds identified in the evidence:
Epoxiconazole (from )
Epoxiconazole, a triazole fungicide, shares the 4-fluorophenyl group but differs in its heterocyclic core (triazole vs. pyrrolidone) and functional groups (epoxide vs. urea).
- Structural Differences: Heterocycle: Epoxiconazole uses a 1,2,4-triazole ring, which is critical for antifungal activity by inhibiting ergosterol biosynthesis.
- Activity : Epoxiconazole targets fungal cytochrome P450 enzymes, while urea derivatives like the target compound are often explored for kinase inhibition or protease modulation .
Chalcone Derivatives (from )
Chalcones with 4-fluorophenyl groups, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, share the fluorinated aromatic system but lack the urea linker and pyrrolidone ring.
- Structural Differences: Core Skeleton: Chalcones feature an α,β-unsaturated ketone system (enone), which is absent in the target compound.
- Activity : Chalcones are studied for antimicrobial and anticancer properties, whereas urea derivatives are more commonly associated with enzyme inhibition due to their hydrogen-bonding capacity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Urea Linkers : The urea group (–NH–CO–NH–) in the target compound provides strong hydrogen-bonding interactions, which are advantageous for binding to biological targets like kinases or proteases. This contrasts with the epoxide group in Epoxiconazole, which reacts covalently with enzyme active sites .
- Fluorinated Aromatics : The 4-fluorophenyl group enhances lipophilicity and metabolic stability in both the target compound and its analogs, a common strategy in drug design .
- Pyrrolidone vs. Triazole : The pyrrolidone moiety may confer improved solubility compared to triazole-based compounds like Epoxiconazole, which are often highly lipophilic .
Biological Activity
1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structural features, including a fluorinated phenyl group and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its interactions with various biological targets.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea |
| Molecular Formula | C13H16FN3O2 |
| Molecular Weight | 253.29 g/mol |
| InChI Key | InChI=1S/C13H16FN3O2 |
Synthesis
The synthesis of this compound typically involves two main steps:
- Formation of the fluorophenylmethyl intermediate : This is achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
- Coupling with pyrrolidinone : The intermediate is then coupled with 1-methyl-5-oxopyrrolidin-3-ylamine under controlled conditions to yield the final product.
The biological activity of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorinated phenyl group enhances its binding affinity to various receptors, potentially modulating their activity and influencing numerous biological pathways .
Pharmacological Applications
Research has indicated several pharmacological applications for this compound:
- Anti-obesity Effects : Similar compounds have shown promise as melanocortin receptor agonists, which are implicated in appetite regulation and energy expenditure. For instance, related piperazine urea compounds have demonstrated selective agonistic activity on the melanocortin subtype-4 receptor, leading to anti-obesity effects without unwanted side effects like erectile dysfunction in rodent models .
- Potential as a Pharmaceutical Agent : Due to its unique structure, this compound is being explored for its potential use in treating metabolic disorders and possibly other conditions influenced by receptor modulation .
In Vitro Studies
In vitro studies have been conducted to assess the efficacy of this compound against various biological targets. For example, derivatives of similar structures have been tested for their inhibitory effects on enzymes involved in inflammatory pathways, demonstrating significant activity against cyclooxygenase enzymes and platelet aggregation .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea:
- Study on Melanocortin Receptors : A study investigating piperazine urea derivatives found that certain compounds exhibited potent partial agonist activity at melanocortin receptors, suggesting that modifications to the urea scaffold can enhance selectivity and efficacy against obesity-related pathways .
- Inflammatory Response Modulation : Research into similar urea derivatives revealed their ability to inhibit pro-inflammatory cytokine release and modulate immune responses, indicating potential therapeutic applications in inflammatory diseases .
Summary of Findings
The diverse biological activities associated with 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea suggest that it may serve as a valuable candidate for further pharmacological development. Its unique structural characteristics allow for significant interactions with biological targets, which can be leveraged for therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
